5-Methyl-4-methylene-2-phenyl-4H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-methyl-5-methylidene-2-phenylimidazole |
InChI |
InChI=1S/C11H10N2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-7H,1H2,2H3 |
InChI Key |
AQDXHQYQEXGUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC1=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 4 Methylene 2 Phenyl 4h Imidazole and Analogous Structures
De Novo Imidazole (B134444) Ring Construction Strategies
De novo synthesis offers the flexibility to introduce a wide array of substituents onto the imidazole ring by selecting appropriately functionalized starting materials. These strategies often involve multi-component reactions, which are prized for their efficiency in building molecular complexity in a single step.
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. These reactions are highly atom-economical and are widely used for generating libraries of structurally diverse imidazoles.
A well-established method for synthesizing 4-phenyl-imidazole derivatives involves the reaction of α-bromo-ketones with formamide. nih.gov In this procedure, an appropriate bromoacetyl derivative is heated in formamide, which serves as both the solvent and the source of two nitrogen atoms and one carbon atom (N-1, C-2, and N-3) of the imidazole ring. nih.govyoutube.com The α-bromo-ketone provides the C-4 and C-5 carbon atoms.
The general procedure involves heating a solution of the bromoacetyl derivative in formamide, followed by an aqueous workup and purification. nih.gov This method is particularly useful for preparing 4-aryl-imidazoles. For instance, various substituted 2-bromoacetophenones can be used to generate imidazoles with different phenyl substitutions at the C-4 position. nih.gov
Table 1: Synthesis of 4-Aryl-Imidazoles from α-Bromo-ketones
| Starting α-Bromo-ketone | Product | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| 2-Bromo-1-phenylethanone | 4-Phenyl-1H-imidazole | 5-9 | 170-180 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-(4-Methoxyphenyl)-1H-imidazole | 5-9 | 170-180 |
Data compiled from research on de novo imidazole synthesis. nih.gov
The first synthesis of the parent imidazole molecule was reported by Heinrich Debus in 1858, utilizing a reaction between glyoxal, formaldehyde, and ammonia (B1221849). pharmaguideline.comnih.govresearchgate.net This method, often called the Debus synthesis, can be adapted to produce a variety of C-substituted imidazoles and remains a cornerstone of imidazole synthesis. nih.govresearchgate.netchemicalbook.com
The reaction proceeds by condensing a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.org The dicarbonyl provides the C4-C5 fragment, the aldehyde provides the C2 carbon, and ammonia provides the two nitrogen atoms. pharmaguideline.com Using substituted glyoxals or different aldehydes allows for the preparation of 2,4,5-substituted imidazoles. Ammonium (B1175870) acetate (B1210297) is frequently used as the ammonia source. nih.gov While the original synthesis gave low yields, modern variations, including the use of microwave irradiation or specific catalysts, have improved its efficiency. researchgate.netchemicalbook.com
Table 2: Examples of the Debus Imidazole Synthesis
| 1,2-Dicarbonyl | Aldehyde | Ammonia Source | Product |
|---|---|---|---|
| Glyoxal | Formaldehyde | Ammonia | Imidazole |
| Benzil (B1666583) | Benzaldehyde | Ammonium Acetate | 2,4,5-Triphenyl-1H-imidazole |
This table represents typical reactants in the Debus and related syntheses. pharmaguideline.comwikipedia.orgijprajournal.com
A highly versatile multi-component strategy for synthesizing trisubstituted and tetrasubstituted imidazoles is the Radziszewski synthesis. wikipedia.org This reaction involves the condensation of a 1,2-diketone, an aldehyde, and two equivalents of ammonia or an amine. ijprajournal.com The use of ammonium acetate as the ammonia source is common. rsc.org This method is one of the most widely applied for generating 2,4,5-triaryl-1H-imidazoles. ijprajournal.com
For example, the condensation of benzil (a 1,2-diketone), a substituted benzaldehyde, and ammonium acetate under various catalytic conditions (such as using boric acid, silicotungstic acid, or microwave irradiation) efficiently yields 2,4,5-trisubstituted imidazoles. ijprajournal.com If a primary amine is used instead of ammonium acetate, N-1 substituted (tetrasubstituted) imidazoles can be formed. wikipedia.org
Table 3: Catalysts Used in the Synthesis of 2,4,5-Trisubstituted Imidazoles
| Catalyst | Conditions | Typical Yield |
|---|---|---|
| Silicotungstic Acid (7.5 mol%) | Ethanol, Reflux | ~94% |
| Boric Acid (5 mol%) | Aqueous media, Ultrasound | ~95% |
| None (Solvent-free) | Microwave Irradiation | Excellent yields |
Data compiled from a review on the Radziszewski reaction and its modifications. ijprajournal.com
Cyclization Approaches Utilizing Specific Catalytic Systems
The development of advanced catalytic systems has opened new avenues for synthesizing complex heterocyclic molecules with high efficiency and selectivity. Transition metals, in particular, are powerful tools for orchestrating intricate bond-forming cascades.
Transition metal-catalyzed reactions, especially cycloisomerization, represent a highly atom-economical approach to ring formation. thieme-connect.com In recent years, N-Heterocyclic Carbenes (NHCs) have emerged as powerful ligands for transition metals used in catalysis. nih.gov Nickel-NHC complexes, in particular, have been shown to be effective catalysts for the synthesis of substituted imidazoles. organic-chemistry.org
One such method involves a one-pot, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate using a Schiff's base complex of nickel as the catalyst. organic-chemistry.org These catalysts are often stable, efficient, and can be recovered and reused, adding to the sustainability of the process. The catalytic cycle typically involves the coordination of the reactants to the metal center, followed by a series of steps that construct the imidazole ring and regenerate the catalyst. While the specific cycloisomerization leading to an imidazole ring is a complex mechanistic area, the utility of transition metal catalysts in these multi-component condensations is well-documented. beilstein-journals.orgresearchgate.net
Table 4: Performance of Ni-NHC Catalyst in Imidazole Synthesis
| Reactants | Catalyst | Conditions | Result |
|---|
This table illustrates the application of a specific Nickel catalyst system. organic-chemistry.org
Gold-Catalyzed Processes for Imidazole Formation
Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the formation of heterocyclic compounds through the activation of alkynes. While direct synthesis of 5-Methyl-4-methylene-2-phenyl-4H-imidazole via gold catalysis is not extensively documented, analogous transformations highlight the potential of this approach.
Gold(I)-catalyzed reactions of propargylic amides or amidines are a notable route to functionalized imidazoles. nih.govresearchgate.net These reactions typically proceed through a 5-exo-dig cyclization pathway. The process begins with the π-activation of the alkyne by the gold(I) catalyst, which increases its electrophilicity. digitellinc.com This is followed by an intramolecular attack of the nitrogen atom from the amidine or amide group onto the activated alkyne, forming the five-membered imidazole ring. nih.govrsc.org
A study demonstrated that N'-aryl-N-propargyl amidines can be converted into various imidazole derivatives under mild conditions using a gold(I) catalyst. nih.gov For instance, in the presence of an electrophilic fluorinating agent like Selectfluor, the reaction yields 5-fluoromethyl imidazoles through a cascade cyclization/fluorination process. Conversely, using N-iodosuccinimide (NIS) as a halogenating reagent leads to the formation of imidazole-5-carbaldehydes in high yields. nih.gov The efficiency and outcome of these catalytic cycles are often influenced by factors such as the choice of ligands on the gold catalyst and the nature of the counterion. researchgate.netdigitellinc.com
Researchers have also developed a three-component cascade reaction for synthesizing imidazoles from readily available alkynes, azides, and nitriles, underscoring the versatility of gold catalysis in constructing the imidazole core. digitellinc.com
Iron-Catalyzed Protocols for Heterocycle Construction
Iron, being an abundant and non-toxic metal, provides a cost-effective and environmentally friendly alternative for catalyzing the synthesis of heterocyclic compounds.
One notable iron-catalyzed protocol involves the reaction between amidoximes and enones. rsc.org Wu and co-workers reported that heating these reagents at 120 °C with an iron catalyst and iodine afforded NH-imidazoles substituted with a ketone group at the C-4 position in good to excellent yields. rsc.org This method is tolerant of various functional groups, including nitroarenes. rsc.org
More recently, a novel method for synthesizing 1-methyl-4,5-diaryl-1H-imidazoles has been developed through an Iron(II)-catalyzed cyclization of 2H-azirines, using N,N-dimethylformamide (DMF) as an amine source. rsc.orgnih.govexlibrisgroup.com This transformation involves the cleavage of C-N and C=N bonds in the azirine and the construction of new C-N and C=N bonds to form the imidazole ring. nih.govexlibrisgroup.com The reaction proceeds under mild conditions and is applicable to a wide range of substrates, also facilitating the synthesis of 1-methyl-2,4,5-triaryl-1H-imidazoles. rsc.orgnih.gov Mechanistic studies on related iron-catalyzed C-H bond functionalizations suggest complex pathways that may involve high-valent iron species or radical intermediates. youtube.com
Heterocyclic Conversion and Rearrangement Pathways
The imidazole ring can be effectively synthesized by chemically transforming other heterocyclic precursors. These methods leverage ring-opening and recyclization cascades to build the desired imidazole scaffold.
Transformation of Oxazolone (B7731731) Derivatives (e.g., 4-methylene-2-phenyloxazol-5(4H)-one)
Oxazolones, particularly 4-methylene-2-phenyloxazol-5(4H)-one (also known as an azlactone), are versatile intermediates for the synthesis of imidazolones, which are structural analogs of 4H-imidazoles. iajpr.com The conversion typically involves the reaction of the oxazolone with a source of ammonia or a primary amine. iajpr.comut.ac.ir
A common method involves heating the 2-phenyl-4-arylidene-5(4H)-oxazolone with ammonium acetate. ut.ac.ir The proposed mechanism suggests that a catalyst, such as H2O2-promoted fly ash, first activates the carbonyl group of the oxazolone. ut.ac.ir This is followed by a nucleophilic attack from ammonia (derived from ammonium acetate), which ruptures the oxazolone ring. Subsequent intramolecular cyclization and dehydration yield the corresponding 4-arylidene-2-phenyl-5(4H)-imidazolone. ut.ac.ir
The following table summarizes the synthesis of various imidazolone (B8795221) derivatives from their corresponding oxazolone precursors using a H2O2-promoted fly ash catalyst under microwave irradiation.
Table 1: Synthesis of Imidazolone Derivatives from Oxazolones
| Oxazolone Precursor (3a-h) | Imidazolone Product (4a-h) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 4-Benzylidene-2-phenyloxazol-5(4H)-one | 4-Benzylidene-2-phenyl-1H-imidazol-5(4H)-one | 10 | 92 |
| 4-(4-(Dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one | 4-(4-(Dimethylamino)benzylidene)-2-phenyl-1H-imidazol-5(4H)-one | 8 | 95 |
| 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one | 4-(4-Methoxybenzylidene)-2-phenyl-1H-imidazol-5(4H)-one | 12 | 90 |
| 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | 4-(4-Chlorobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one | 10 | 94 |
| 4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | 4-(4-Nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one | 15 | 85 |
| 4-((Furan-2-yl)methylene)-2-phenyloxazol-5(4H)-one | 4-((Furan-2-yl)methylene)-2-phenyl-1H-imidazol-5(4H)-one | 10 | 90 |
| 4-(3-Phenylallylidene)-2-phenyloxazol-5(4H)-one | 4-(3-Phenylallylidene)-2-phenyl-1H-imidazol-5(4H)-one | 15 | 88 |
| 4-(4-Hydroxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one | 4-(4-Hydroxy-3-methoxybenzylidene)-2-phenyl-1H-imidazol-5(4H)-one | 12 | 87 |
Data sourced from Synthesis of Oxazolone and Imidazolone Derivatives in Presence of H2O2 Promoted Fly Ash as a Novel and Efficient Catalyst. ut.ac.ir
Recyclization of Triazoles
The 1,2,3-triazole ring system serves as a valuable precursor for imidazole synthesis through rearrangement reactions that typically involve the loss of a dinitrogen molecule. These transformations can be promoted by acids or transition metals. rsc.orgnih.gov
An efficient, metal-free approach involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.gov In this method, 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles are refluxed in an alcohol solvent with a catalytic amount of concentrated HCl. The proposed mechanism involves an initial intramolecular cyclization, followed by the opening of the triazole ring and elimination of N2 to form a carbene intermediate. This carbene is then trapped by the alcohol solvent to yield a 2-alkoxy-substituted 1H-imidazole. nih.gov This strategy allows for the synthesis of a variety of 2-substituted 1H-imidazoles by simply changing the alcohol used as the solvent. nih.gov
Table 2: Synthesis of 2-Alkoxy-1H-imidazoles from a Triazole Precursor
| Starting Triazole | Alcohol (Solvent) | Product | Yield (%) |
|---|---|---|---|
| 5-Amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole | Methanol | 2-Methoxy-4-phenyl-1H-imidazole | 87 |
| 5-Amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole | Ethanol | 2-Ethoxy-4-phenyl-1H-imidazole | 85 |
| 5-Amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole | Propan-2-ol | 2-Isopropoxy-4-phenyl-1H-imidazole | 73 |
| 5-Amino-1-(2,2-diethoxyethyl)-4-(p-tolyl)-1H-1,2,3-triazole | Ethanol | 2-Ethoxy-4-(p-tolyl)-1H-imidazole | 83 |
| 5-Amino-4-(4-chlorophenyl)-1-(2,2-diethoxyethyl)-1H-1,2,3-triazole | Ethanol | 4-(4-Chlorophenyl)-2-ethoxy-1H-imidazole | 75 |
Data sourced from Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. nih.gov
Another method involves a BF3·Et2O-promoted reaction between N-sulfonyl-1,2,3-triazoles and nitriles. rsc.org This reaction is proposed to proceed via the ring-opening of the triazole to form a diazo-imine intermediate, which then reacts with the nitrile and cyclizes to form the substituted imidazole product. rsc.org
Conversion of Thiohydantoins
Thiohydantoins are heterocyclic compounds that can be readily converted into imidazole derivatives, specifically imidazole-2-thiones. A general and high-yield method involves a two-step process starting from a 2-thiohydantoin. nih.gov
In the first step, the thiohydantoin is reduced using a borohydride (B1222165) reagent, such as sodium borohydride, to form a 4(5)-hydroxyimidazolidine-2-thione intermediate. nih.gov This reduction occurs under mild conditions. The second step involves the acid-catalyzed dehydration of this intermediate. nih.gov The elimination of water leads directly to the formation of the corresponding imidazole-2-thione. nih.govgoogle.com This sequence allows for the synthesis of imidazole-2-thiones with various substitution patterns at the N1, N3, and C4(5) positions. nih.gov
Furthermore, 5-methylene-thiohydantoin derivatives can be prepared via solid-phase synthesis and subsequently converted to imidazole-2-thiones. nih.gov For example, cleavage of a resin-bound precursor with trifluoroacetic acid (TFA) at elevated temperatures can induce a cyclization to an imidazole-2-thione, which may undergo further rearrangement to form fused heterocyclic systems like imidazo[2,1-b]thiazol-4-iums. nih.govresearchgate.net
Functional Group Installation and Modification on Pre-Formed Imidazole Scaffolds
Once the core imidazole ring is formed, its properties can be fine-tuned through the installation or modification of functional groups at various positions. The imidazole nucleus is a versatile scaffold for such chemical elaborations. nih.govnih.govresearchgate.net
N-alkylation is a common modification. For instance, 4-phenyl-imidazole can be deprotonated with a strong base like sodium hydride, followed by reaction with an alkyl halide to install a substituent at the N-1 position. nih.gov Similarly, the nitrogen atoms of 4-methyl-1H-imidazole-5-carbaldehyde can be alkylated to introduce new groups onto the ring. researchgate.net
Functional groups on the imidazole ring can also be manipulated. A C-2 aldehyde group can be introduced onto a protected imidazole via lithiation and subsequent reaction with a formylating agent. This aldehyde can then be reduced to an alcohol or converted to an amine through reductive amination. nih.gov Hybrid molecules can also be created; for example, a thiopropargylated imidazole was used in a copper(I)-catalyzed "click" reaction with various organic azides to synthesize a library of imidazole-1,2,3-triazole hybrids. nih.gov This demonstrates how a pre-formed imidazole can be linked to other pharmacophores to create complex molecular architectures. nih.gov
Synthetic Strategies for this compound and its Analogs
The synthesis of specifically substituted imidazole frameworks, such as this compound, is a nuanced area of organic chemistry, often requiring multi-step sequences and careful control of regioselectivity. While a direct, one-pot synthesis for this specific molecule is not prominently documented, its construction can be envisioned through the strategic application of established synthetic methodologies for imidazole derivatization. This article explores key synthetic approaches that are instrumental in assembling the core structure and introducing the desired substituents at the C-2, C-4, C-5, and N-1 positions.
1 Introduction of the Exocyclic Methylene (B1212753) Unit
A critical structural feature of the target molecule is the exocyclic methylene group at the C-4 position. A plausible and effective strategy to introduce this moiety involves the olefination of a corresponding carbonyl precursor, namely 5-methyl-2-phenyl-1H-imidazole-4-carbaldehyde. This transformation can be achieved through well-established olefination reactions such as the Wittig reaction or the Peterson olefination.
The initial step in this sequence would be the oxidation of a precursor like 5-methyl-2-phenyl-4-imidazolemethanol. The oxidation of hydroxyl groups on heterocyclic rings has been successfully carried out using various oxidizing agents. For instance, manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of allylic and benzylic alcohols and has been shown to oxidize L-histidine to 2-imidazole acetaldehyde. rsc.org
Once the imidazole-4-carbaldehyde is obtained, a Wittig reaction can be employed. This reaction utilizes a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to convert the aldehyde into the desired alkene. The ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) halide with a strong base like n-butyllithium.
Alternatively, the Peterson olefination offers another robust method for alkene synthesis. numberanalytics.comwikipedia.orgorganicchemistrydata.orglscollege.ac.in This reaction involves the addition of an α-silyl carbanion to the carbonyl group, followed by elimination to form the alkene. The choice of acidic or basic workup conditions can influence the stereochemical outcome of the elimination. wikipedia.org
Table 1: Representative Conditions for Olefination Reactions
| Reaction | Carbonyl Substrate | Reagent(s) | Solvent | Conditions | Yield |
| Wittig Reaction | Ketones/Aldehydes | Ph₃P=CH₂ (from Ph₃PCH₃Br and n-BuLi) | THF | Room Temperature | Varies |
| Peterson Olefination | Ketone | (Trimethylsilyl)methyllithium (TMSCH₂Li) | Diethyl ether | 25 °C, followed by acidic workup (p-toluenesulfonic acid in methanol) | ~86% nrochemistry.com |
2 Regioselective Substitution at C-2, C-4, and C-5 Positions
The precise placement of substituents on the imidazole ring is paramount. The regioselectivity of substitution reactions is governed by the electronic nature of the existing substituents and the reaction conditions. For a molecule like this compound, the core 2-phenyl-5-methylimidazole scaffold would likely be assembled first, followed by the introduction of the methylene group.
The synthesis of 2,4-disubstituted imidazoles can be achieved through various cyclization strategies. researchgate.net Once the disubstituted imidazole is formed, further functionalization can be directed to the remaining C-5 position. Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the regioselective synthesis of aryl-substituted imidazoles. For instance, the direct arylation of 1-aryl-1H-imidazoles with aryl halides has been shown to proceed with high regioselectivity at the C-5 position. nih.gov This methodology could be adapted to introduce substituents at the C-5 position of a 2-phenylimidazole (B1217362) precursor.
Conversely, achieving substitution at the C-2 position in the presence of existing substituents can also be controlled. Palladium-catalyzed C-2 arylation of imidazo[4,5-b]pyridines has been demonstrated to be efficient when the N3 position is protected with a MEM group. wikipedia.org
3 N-Alkylation and N-Arylation Procedures
The introduction of alkyl or aryl groups at the nitrogen atoms of the imidazole ring is a common synthetic step. The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by both steric and electronic factors, as well as the nature of the alkylating agent and the reaction conditions. beilstein-journals.orgnih.gov
For a 2,4-disubstituted imidazole, alkylation can potentially occur at either of the two nitrogen atoms. The use of different bases and solvents can direct the alkylation to the desired nitrogen. For example, using sodium hydride in THF has been shown to favor N-1 alkylation in a range of substituted indazoles, a related heterocyclic system. beilstein-journals.orgnih.gov A chemo- and regioselective methodology for the N-alkylation of azoles using brominated enones has also been developed, leading to N-alkylated azoles containing furan (B31954) or dihydrofuran moieties. researchgate.net
Direct N-arylation can be more challenging but can be achieved using transition metal-catalyzed cross-coupling reactions, often under more forcing conditions than N-alkylation.
Table 2: Conditions for Regioselective N-Alkylation of Azoles
| Substrate | Alkylating Agent | Base/Solvent | Regioselectivity |
| Substituted Indazoles | Alkyl Bromide | NaH / THF | High N-1 selectivity beilstein-journals.orgnih.gov |
| Azoles (Imidazoles, Pyrazoles, Triazoles) | 5-bromo-1,1,1-trifluoro-4-alkoxypent-3-en-2-ones | - | Selective N-alkylation researchgate.net |
4 Cross-Coupling Reactions (e.g., Suzuki Coupling) for Phenyl Substituent Integration
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for the introduction of aryl substituents onto heterocyclic rings. mit.eduacs.org This reaction would be a key step in synthesizing the 2-phenylimidazole core of the target molecule.
Typically, this involves the coupling of a halo-imidazole (e.g., 2-chloro- or 2-bromo-5-methylimidazole) with phenylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates. For instance, nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions have been developed for the reaction of (2,2-difluorovinyl)benzene derivatives with arylboronic acids, showcasing the adaptability of this reaction. rsc.org
The Suzuki coupling has been successfully applied to aryl chlorides, which are often less reactive than bromides or iodides, by using specialized catalyst systems. acs.org This broadens the scope of accessible starting materials.
Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling
| Heterocyclic Halide | Coupling Partner | Catalyst System | Base | Solvent |
| Aryl Chlorides | Phenylboronic Acid | Pd/C | - | Water (Microwave) acs.org |
| Aryl/Vinyl Tosylates/Mesylates | Heteroarylboronic acids | Pd(OAc)₂ / L2 | K₃PO₄ | t-AmOH mit.edu |
| (2,2-difluorovinyl)benzenes | Arylboronic acids | NiCl₂(PCy₃)₂ | K₃PO₄ | - rsc.org |
Chemical Reactivity and Mechanistic Investigations of 5 Methyl 4 Methylene 2 Phenyl 4h Imidazole
Reaction Pathways Involving the Exocyclic Methylene (B1212753) Group
The exocyclic methylene group is a key locus of reactivity in 5-methyl-4-methylene-2-phenyl-4H-imidazole. As a conjugated system, this α,β-unsaturated moiety is highly susceptible to a variety of addition and cycloaddition reactions.
The exocyclic double bond in 4-methylene-4H-imidazole systems creates an electrophilic center at the methylene carbon, making it susceptible to nucleophilic attack. This reactivity is analogous to that of classic Michael acceptors. libretexts.org While direct studies on this compound are limited, the reactivity of analogous compounds demonstrates this principle. For instance, 5-unsubstituted 4H-imidazoles are known to be highly reactive towards nucleophiles, which readily attack the C-5 position. rsc.orgrsc.org In the case of the title compound, the conjugated methylene group at C-4 serves as the primary site for such additions.
The reaction proceeds via a conjugate or Michael-type addition, where a nucleophile adds to the exocyclic carbon, and the resulting negative charge is delocalized onto the imidazole (B134444) ring. Research on similar 4H-imidazoles shows they readily form adducts with nucleophiles like methanol. rsc.org This suggests that this compound would react with a range of soft nucleophiles, such as thiols, amines, and carbanions, under appropriate conditions to yield substituted imidazole derivatives. The general mechanism for this nucleophilic addition is initiated by the attack of the nucleophile on the electrophilic carbon of the methylene group. organic-chemistry.org
The 1,3-diene system embedded within the 4-methylene-4H-imidazole structure allows it to participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.org Studies on closely related 4-vinylimidazoles, which also function as heterocyclic dienes, provide significant insight into this reactivity. These compounds react readily with dienophiles, particularly those activated by electron-withdrawing groups like N-phenylmaleimide, to form complex polycyclic structures. figshare.commdpi.com
The reactions are often efficient and can proceed under mild thermal conditions, sometimes even at room temperature, to produce a single cycloadduct stereoisomer. figshare.compearson.com The endo product is typically favored due to secondary orbital interactions, a common feature in Diels-Alder reactions. acs.org However, with more electron-rich vinylimidazole substrates, the initial cycloadducts can have a tendency to undergo subsequent aromatization. figshare.com The reaction of 4-vinylimidazoles with monoactivated dienophiles requires more forcing conditions and often yields only the aromatized cycloadducts. figshare.com
Table 1: Diels-Alder Reactions of 4-Vinylimidazole Analogs This table presents findings from studies on 4-vinylimidazoles, which serve as close structural and reactive analogs for the diene system in this compound.
| Diene (Analog) | Dienophile | Conditions | Product Type | Yield | Reference |
| 1-Benzyl-4-vinylimidazole | N-Phenylmaleimide | Benzene, 80 °C, 2h | Initial Adduct | 91% | figshare.com |
| 1-Benzyl-4-vinylimidazole | N-Phenylmaleimide | Benzene, Room Temp, 96h | Initial Adduct | 83% | pearson.com |
| SEM-protected 4-vinylimidazole | N-Phenylmaleimide | Benzene, Room Temp, 96h | Initial Adduct | 70% | pearson.com |
| 5-Vinylimidazole | 4-Phenyl-1,2,4-triazoline-3,5-dione | CH₂Cl₂, 0 °C | Initial Adduct | 85% | pearson.com |
| 1-Benzyl-4-vinylimidazole | Dimethyl acetylenedicarboxylate | Benzene, 80 °C, 24h | Abnormal Adduct | 52% | figshare.com |
| 1-Benzyl-4-vinylimidazole | Methyl acrylate | Toluene, 110 °C, 72h | Aromatized Adduct | 41% | figshare.com |
The 4-methylene-imidazole core of the title compound is a structural analog of 4-methylideneimidazole-5-one (MIO), a unique prosthetic group found in the active site of the ammonia (B1221849) lyase and aminomutase families of enzymes. rsc.orglibretexts.org This MIO cofactor is formed through an autocatalytic cyclization and dehydration of a conserved Alanine-Serine-Glycine motif within the enzyme. libretexts.orglumenlearning.com
The MIO cofactor functions as a potent electrophile, a reactivity centered directly on its exocyclic methylene group. lumenlearning.com In enzymes like phenylalanine ammonia-lyase (PAL), the catalytic mechanism begins with the nucleophilic attack of the substrate's amino group onto this electrophilic methylene carbon. lumenlearning.com This forms a covalent intermediate, which facilitates the subsequent elimination of ammonia. rsc.org Given this precedent, this compound is considered a mimic of the MIO cofactor and exhibits similar electrophilic character at its exocyclic carbon, making it a valuable tool for studying the mechanisms of MIO-dependent enzymes.
Imidazole Ring Reactivity and Transformations
Beyond the chemistry of the methylene group, the substituted imidazole ring itself possesses distinct reactive properties, including susceptibility to aromatic substitution and the potential for structural isomerization.
The principles of electrophilic aromatic substitution dictate the regiochemical outcome of reactions on the phenyl and imidazole rings. nih.gov The reactivity of the 2-phenylimidazole (B1217362) system is well-documented. pearson.com In general, an existing substituent on an aromatic ring affects both the rate of reaction and the position of the incoming electrophile. libretexts.orgresearchgate.net
For this compound, the imidazole and phenyl rings mutually influence each other's reactivity.
Substitution on the Imidazole Ring: The phenyl group at the C-2 position makes the imidazole ring less susceptible to electrophilic attack compared to unsubstituted imidazole. In related 2-phenylimidazoles, electrophilic substitution, when it occurs, is directed to the C-4 and C-5 positions. pearson.com However, in the title compound, these positions are already occupied by methyl and methylene groups, making further substitution on the imidazole ring highly unlikely.
Substitution on the Phenyl Ring: The imidazole ring acts as a deactivating, meta-directing group when attached to the phenyl ring. libretexts.org This is due to the electron-withdrawing inductive effect of the nitrogen atoms. Therefore, electrophilic attack on the phenyl group of this compound is predicted to occur at the meta-positions.
Nucleophilic aromatic substitution (SₙAr) could also be considered, but it requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (like nitro groups) on the aromatic ring, which are absent in the parent compound. pearson.com
Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution on this compound
| Ring System | Substituent Considered | Nature of Substituent | Predicted Position of Attack | Rationale |
| Phenyl Ring | Imidazole moiety | Deactivating, Inductively Withdrawing | meta | The electronegative nitrogen atoms withdraw electron density from the phenyl ring, directing incoming electrophiles to the meta position. libretexts.org |
| Imidazole Ring | Phenyl group at C-2 | Deactivating | C-4 / C-5 | The C-4 and C-5 positions are electronically favored for substitution but are sterically blocked in the title compound. pearson.com |
A significant transformation available to 4-methylene-4H-imidazoles is the isomerization from a structure containing an exocyclic double bond to a more stable aromatic isomer with an endocyclic double bond system. This rearrangement is driven by the thermodynamic favorability of forming a more substituted, conjugated double bond within the ring, which ultimately leads to an aromatic 1H-imidazole structure. stackexchange.com
Direct precedent for this transformation exists in related systems. For example, upon heating, 2,4,4-trimethyl-4H-imidazole quantitatively rearranges to the more stable aromatic 2,4,5-trimethyl-1H-imidazole. rsc.org This occurs through a mechanism involving successive rsc.orgpearson.com sigmatropic shifts of a methyl group and a hydrogen atom. rsc.org
Applying this principle to this compound, a similar isomerization is expected. Under thermal or catalytic (acid or base) conditions, the exocyclic double bond would rearrange to an endocyclic form, followed by tautomerization, to yield the thermodynamically favored aromatic product, 2-phenyl-4,5-dimethyl-1H-imidazole . The stability of endocyclic double bonds is generally greater than that of exocyclic ones, particularly when the endocyclic form is part of a conjugated or aromatic system. stackexchange.com
Tautomeric Equilibria within the Imidazole Ring System
The phenomenon of tautomerism is a fundamental characteristic of the imidazole ring system, particularly in asymmetrically substituted derivatives. nih.govmdpi.comnih.gov This structural isomerism involves the migration of a proton, leading to a dynamic equilibrium between two or more tautomeric forms. For this compound, the potential for tautomeric equilibria introduces structural diversity that can significantly influence its chemical reactivity and physical properties.
The principal tautomeric forms of substituted imidazoles arise from the movement of a proton between the nitrogen atoms of the ring. nih.gov While the common representation is the 4H-imidazole form, it can exist in equilibrium with other tautomers. The specific equilibrium is dictated by the nature and position of the substituents on the imidazole core. nih.govmdpi.com
Detailed research on related imidazole derivatives has shown that the position of a methyl group can have a notable effect on the tautomeric balance and the nucleophilicity of the imidazole ring. nih.gov Furthermore, the electronic properties of other substituents, in this case, the phenyl group at the 2-position, play a crucial role. Electron-releasing groups tend to influence the proportion of the conjugated tautomer. researchgate.net
The solvent environment is another critical factor governing tautomeric equilibria. researchgate.net Studies on analogous disubstituted imidazolones have revealed that nonpolar solvents tend to favor the non-conjugated tautomer, whereas polar solvents can stabilize the conjugated form, thereby shifting the equilibrium. researchgate.net Computational studies, often employing Density Functional Theory (DFT) and molecular dynamics simulations, have proven to be powerful tools for calculating and predicting tautomer ratios in solution, showing good agreement with experimental observations for similar compounds like 4-(5)-methylimidazole. nih.govnih.gov
For this compound, two primary tautomeric forms are conceivable, arising from the migration of the proton from the N1-position to the N3-position. The relative stability of these tautomers would be influenced by a combination of the electronic effects of the phenyl and methyl groups and the steric interactions between them.
Table 1: Potential Tautomeric Forms of this compound
| Tautomer Name | Chemical Structure | Key Features |
| This compound | ![]() | Methylene group at C4; Methyl group at C5. |
| 4-Methyl-5-methylene-2-phenyl-5H-imidazole | ![]() | Methylene group at C5; Methyl group at C4. |
Note: The structures presented are illustrative of the potential tautomeric relationship. The actual equilibrium and predominant form have not been experimentally determined in the cited literature for this specific compound.
The equilibrium between these forms is expected to be dynamic. The phenyl group at the 2-position and the methyl group at the 5-position will electronically influence the proton affinity of the ring nitrogens, thereby affecting the position of the equilibrium.
Table 2: Factors Influencing Tautomeric Equilibrium in Imidazole Derivatives
| Factor | Influence on Equilibrium |
| Solvent Polarity | In polar solvents, a shift towards the more polar or conjugated tautomer may be observed. researchgate.net |
| Substituent Electronic Effects | Electron-donating groups can impact the reactivity and favor certain tautomeric forms. nih.govresearchgate.net |
| Steric Hindrance | The size and position of substituents can influence the thermodynamic stability of the tautomers. |
| Temperature | Can affect the equilibrium constant of the tautomerization process. |
While direct experimental data for this compound is not available in the provided context, the principles established from the study of other substituted imidazoles provide a solid framework for understanding its likely tautomeric behavior. nih.govmdpi.comresearchgate.netnih.gov
Inability to Generate Article on "this compound" Due to Lack of Available Scientific Data
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available data to construct the requested article on the chemical compound This compound . The strict requirement for detailed, experimentally-derived spectroscopic and structural information for this specific molecule cannot be met at this time.
The investigation was structured to find specific data for each of the outlined sections:
Advanced Spectroscopic and Structural Elucidation Techniques
Single-Crystal X-ray Diffraction:No crystallographic data, such as unit cell dimensions or atomic coordinates, has been published for 5-Methyl-4-methylene-2-phenyl-4H-imidazole.
While information exists for structurally related but different compounds—such as 4-methyl-2-phenyl-1H-imidazole and 4,5-dimethyl-2-phenyl-1H-imidazole—the user's explicit instructions to focus solely on this compound prevent the use of data from these other molecules. The target compound is a specific, non-aromatic tautomer (an exo-methylene-4H-imidazole), and its spectroscopic characteristics would be distinct from its more common aromatic imidazole (B134444) isomers.
Generating an article without this foundational data would require speculation and would not meet the required standards of scientific accuracy and professional tone. Therefore, the creation of an authoritative article with the specified content, including detailed data tables, is not possible.
Theoretical and Computational Studies on 5 Methyl 4 Methylene 2 Phenyl 4h Imidazole
Electronic Structure and Reactivity Descriptors
The electronic characteristics of a molecule are fundamental to its chemical behavior. For 5-Methyl-4-methylene-2-phenyl-4H-imidazole, density functional theory (DFT) calculations are commonly employed to elucidate these properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.
| Molecular Orbital | Energy (eV) - Representative Values |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: The values presented are representative for a substituted imidazole (B134444) and are intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would likely show a negative potential around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, making them sites for electrophilic interaction. The exocyclic methylene (B1212753) group would also exhibit a region of negative potential. The hydrogen atoms and the phenyl ring would likely show positive or near-neutral potentials.
Global chemical reactivity indices, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Electronegativity (χ) : Measures the power of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in its electron distribution. A higher hardness value indicates greater stability.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These parameters are calculated using the energies of the HOMO and LUMO. Studies on similar imidazole derivatives have shown that these compounds possess moderate hardness and a significant electrophilicity index, suggesting they can participate in a variety of chemical reactions.
| Reactivity Index | Formula | Representative Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 eV |
| Electrophilicity Index (ω) | χ²/2η | 3.67 eV |
Note: These values are illustrative and based on typical findings for related imidazole compounds.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling is instrumental in understanding the pathways and energetics of chemical reactions.
The synthesis of substituted imidazoles can proceed through various mechanisms. A common route involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. For this compound, a plausible synthesis could involve the reaction of a suitable α,β-unsaturated ketone with benzamidine.
Computational studies can characterize the transition state (TS) of the key steps in such a synthesis, for instance, the cyclization step. The TS is a high-energy species that represents the energy barrier of a reaction. By locating and characterizing the TS, chemists can gain insights into the reaction's feasibility and kinetics. For imidazole ring formation, the transition state would involve the formation of a new carbon-nitrogen bond leading to the five-membered ring.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the synthetic pathway can be constructed. This profile provides a thermodynamic and kinetic picture of the reaction. For the synthesis of this compound, the energy profile would illustrate the energy changes as the reactants are converted into the final product, highlighting the activation energies for each step. Such calculations are crucial for optimizing reaction conditions and understanding the factors that control the reaction's outcome. While a specific energy profile for the synthesis of this exact molecule is not documented in the reviewed literature, the general principles of imidazole synthesis suggest a multi-step process with distinct intermediates and transition states.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can then be correlated with experimental findings to validate both the computational model and the experimental data. For imidazole derivatives, Density Functional Theory (DFT) is a commonly employed method to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. openaccessjournals.comlu.se
In a typical study, the molecular geometry of the compound is first optimized at a specific level of theory, for instance, B3LYP with a basis set like 6-311+G(d,p). lu.se Following optimization, vibrational frequencies are calculated. These theoretical frequencies are often scaled by a factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. lu.se The predicted IR and Raman spectra can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as C-H stretches, C=N vibrations, or ring deformations. cas.cz
Similarly, NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated and correlated with experimental data. pnnl.gov This correlation is crucial for confirming the chemical structure of newly synthesized compounds. For instance, a study on other imidazole derivatives might compare the calculated chemical shifts to those obtained from NMR spectroscopy to affirm the proposed molecular structure. pnnl.gov
Below is an illustrative data table showing how theoretical and experimental vibrational data for a hypothetical related imidazole derivative might be presented.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3105 | 3115 | Phenyl Ring |
| Methyl C-H Stretch | 2980 | 2985 | CH₃ Group |
| C=N Stretch | 1650 | 1655 | Imidazole Ring |
| C=C Stretch | 1605 | 1610 | Methylene Group |
| Phenyl Ring Bend | 750 | 755 | Out-of-plane bend |
This table is for illustrative purposes only and does not represent actual data for this compound.
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis is a critical aspect of theoretical chemistry that investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, a key flexible bond would be the one connecting the phenyl ring to the imidazole core. Rotation around this bond can lead to different conformers with varying stabilities.
To explore the conformational landscape, a potential energy surface (PES) scan is typically performed. This involves systematically changing a specific dihedral angle (for example, the angle defining the rotation of the phenyl ring) in steps and calculating the energy at each step. lu.se The resulting plot of energy versus the dihedral angle reveals the low-energy (stable) and high-energy (transition state) conformations. The conformer with the lowest energy is identified as the global minimum, representing the most stable structure of the molecule in the gas phase.
For instance, in studies of other phenyl-imidazole derivatives, it has been observed that the angle between the imidazole and phenyl rings can vary significantly, which can impact the molecule's electronic properties and how it packs in a crystal lattice. Computational studies on related imidazole derivatives have successfully used PES scans to identify the most stable conformers, which are then used for further property calculations.
Quantum Dynamics and Photophysical Event Simulation
Quantum dynamics simulations are used to study the time-dependent behavior of molecules, particularly in response to light absorption. These simulations can provide insights into photophysical events such as electronic excitation, fluorescence, and intramolecular charge transfer (ICT). cas.cz
For imidazole derivatives, which are often investigated for their interesting optical properties, time-dependent DFT (TD-DFT) is a common method to study excited states. cas.cz These calculations can predict the absorption and emission wavelengths of a molecule, which correspond to the energy required to excite an electron from a lower to a higher molecular orbital (like the HOMO to LUMO transition) and the energy released upon its return. cas.cz
Simulations can reveal how the geometry of the molecule changes in the excited state and the nature of the electronic transitions. For example, in push-pull chromophores based on an imidazole core, TD-DFT calculations have been used to show that upon excitation, charge density can move from an electron-donating part of the molecule to an electron-accepting part. cas.cz This charge transfer character is crucial for applications in nonlinear optics and as fluorescent probes. While no specific photophysical studies have been published for this compound, the methodologies used for other substituted imidazoles provide a clear roadmap for how its photophysical properties could be investigated.
Diversification and Functionalization Strategies for 5 Methyl 4 Methylene 2 Phenyl 4h Imidazole Derivatives
Derivatization of the Phenyl Substituent
The 2-phenyl substituent of 5-Methyl-4-methylene-2-phenyl-4H-imidazole serves as a prime site for structural diversification. A variety of well-established synthetic methodologies can be employed to introduce a wide array of functional groups onto this aromatic ring, thereby modulating the electronic and steric properties of the entire molecule.
Common strategies for the derivatization of the phenyl group include electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration can introduce nitro groups, which can be subsequently reduced to amino groups, providing a handle for further functionalization. researchgate.net Halogenated derivatives can be used in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with a wide range of boronic acids. nih.gov
The synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives has demonstrated the feasibility of introducing substituents like trimethyl and cyclohexanecarboxamide (B73365) onto the phenyl ring, which can be extrapolated to the target molecule. rsc.org Furthermore, studies on 1-hydroxy-2-phenyl-1H-imidazole derivatives have shown that modifications at the 4'-position of the phenyl ring, such as the introduction of an iso-pentyloxy group, can significantly influence the molecule's properties. nih.gov
Table 1: Potential Derivatization Strategies for the Phenyl Substituent
| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl |
| Suzuki-Miyaura Coupling | Aryl-boronic acid, Pd catalyst, base | -Aryl, -Heteroaryl |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | -C(O)R |
| Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | -NH₂ |
Modifications at the Methyl Group Position
The methyl group attached to the exocyclic methylene (B1212753) at the 4-position of the imidazole (B134444) ring presents a unique opportunity for functionalization, although it is a chemically challenging site. The reactivity of this methyl group can be enhanced through various strategies, drawing parallels from the functionalization of methyl groups on other heterocyclic systems. nih.govresearchgate.net
One potential approach involves the deprotonation of the methyl group using a strong base to generate a carbanion, which can then react with a variety of electrophiles. This strategy has been successfully applied to the methyl groups of picolines and related heterocycles. nih.govresearchgate.net Another possibility is the oxidative cleavage of the exocyclic methylene group, which could lead to a ketone that can be further modified. acs.org
It is conceivable that the methyl group could undergo allylic halogenation, followed by nucleophilic substitution to introduce a range of functional groups. The development of methods for the selective functionalization of such methyl groups is an active area of research and could provide a versatile handle for creating a diverse library of derivatives.
Table 2: Hypothetical Modifications at the Methyl Group Position
| Reaction Type | Conceptual Reagents | Potential Outcome |
| Deprotonation-Alkylation | Strong base (e.g., LDA), Alkyl halide | Elongation of the carbon chain |
| Oxidative Cleavage | O₃ then Zn/H₂O | Formation of a ketone at the 4-position |
| Allylic Halogenation | N-Bromosuccinimide (NBS) | Introduction of a bromine atom |
| Nucleophilic Substitution | Halogenated intermediate, Nucleophile | Introduction of -OH, -OR, -CN, etc. |
Synthesis of Imidazole-Containing Hybrid Systems (e.g., Imidazole-Oxadiazole, Imidazole-Thiazole)
The fusion of the this compound core with other heterocyclic rings, such as oxadiazoles (B1248032) and thiazoles, can lead to the creation of novel hybrid molecules with potentially enhanced properties. The synthesis of such hybrids typically involves the elaboration of a functional group on the imidazole ring, which can then participate in a cyclization reaction to form the second heterocycle.
For the synthesis of imidazole-oxadiazole hybrids, a common strategy is the conversion of a carboxylic acid derivative of the imidazole into a carbohydrazide (B1668358). This carbohydrazide can then be reacted with carbon disulfide in the presence of a base to form an oxadiazole-thione, which can be further functionalized. researchgate.netnih.gov Alternatively, the carbohydrazide can be cyclized with various reagents to yield different substituted oxadiazoles. nih.gov
The synthesis of imidazole-thiazole hybrids can be achieved by reacting a thioamide derivative of the imidazole with an α-haloketone. scilit.comyoutube.com This approach, known as the Hantzsch thiazole (B1198619) synthesis, is a versatile method for constructing the thiazole ring. youtube.com The required thioamide can be prepared from the corresponding amide by treatment with a thionating agent like Lawesson's reagent.
Table 3: General Synthetic Routes to Imidazole Hybrid Systems
| Hybrid System | Key Imidazole Intermediate | General Reaction for Second Ring Formation |
| Imidazole-Oxadiazole | Imidazole-carbohydrazide | Reaction with CS₂/KOH or other cyclizing agents |
| Imidazole-Thiazole | Imidazole-thioamide | Reaction with an α-haloketone (Hantzsch synthesis) |
| Imidazole-1,3,4-Thiadiazole | Imidazole-carbohydrazide | Reaction with a substituted benzoic acid in the presence of a coupling agent |
Polymerization and Supramolecular Assembly of Imidazole Units
The exocyclic methylene group in this compound imparts vinyl-like character to the molecule, making it a potential monomer for polymerization reactions. The polymerization of vinyl imidazoles is a well-established field, and similar strategies could be applied to this compound. rsc.orgacs.orgwikipedia.orgresearchgate.net
Free-radical polymerization, initiated by thermal or photochemical means, could lead to the formation of polymers with pendant 5-methyl-2-phenyl-4H-imidazole units. rsc.orgwikipedia.org The properties of the resulting polymer would be influenced by the steric bulk and intermolecular interactions of these pendant groups. Such polymers could find applications in areas like catalysis, membrane materials, and as polymeric ionic liquids. rsc.orgchemicalbook.com
Beyond covalent polymerization, the imidazole and phenyl moieties of the molecule can participate in non-covalent interactions, leading to the formation of supramolecular assemblies. Hydrogen bonding involving the imidazole nitrogen atoms and π-π stacking interactions between the phenyl and imidazole rings are the primary driving forces for such assemblies. The specific nature of these interactions would dictate the architecture of the resulting supramolecular structures, which could range from simple dimers to complex, extended networks.
Table 4: Polymerization and Supramolecular Assembly Potential
| Assembly Type | Driving Force(s) | Potential Structure/Application |
| Covalent Polymer | Radical polymerization of the exocyclic double bond | Linear polymer with pendant imidazole units |
| Supramolecular Dimer | Hydrogen bonding, π-π stacking | Discrete dimeric structures in solution or solid state |
| Supramolecular Polymer | Directional hydrogen bonding and π-π stacking | One-dimensional chains or higher-order networks |
Applications of 5 Methyl 4 Methylene 2 Phenyl 4h Imidazole and Its Derivatives in Advanced Chemical Disciplines
Catalysis in Organic Transformations (e.g., Heterogeneous Catalysis, Organocatalysis)
While direct catalytic applications of 5-Methyl-4-methylene-2-phenyl-4H-imidazole are not extensively documented, its derivatives, particularly those based on the 2-phenyl-imidazole scaffold, are pivotal in the field of catalysis. The imidazole (B134444) core is a precursor to N-heterocyclic carbenes (NHCs), which have emerged as a powerful class of organocatalysts and ligands for transition-metal catalysis. beilstein-journals.orgnih.govacs.org
The synthesis of substituted imidazoles for catalytic purposes is a subject of significant research. mdpi.comnih.gov For instance, the condensation of benzil (B1666583), aldehydes, and ammonium (B1175870) acetate (B1210297) can yield 2,4,5-trisubstituted imidazoles, which can be further modified for catalytic applications. sciepub.com The catalytic efficiency of these imidazole-based systems can be enhanced by supporting them on polymers or nanoparticles, which facilitates catalyst recovery and reuse. nih.gov
N-heterocyclic carbenes derived from imidazolium (B1220033) salts are known to catalyze a wide range of organic transformations. The formation of these carbenes often involves the deprotonation of an imidazolium salt. nih.gov The electronic and steric properties of the NHC can be tuned by modifying the substituents on the imidazole ring, which in turn influences the catalytic activity and selectivity.
| Catalyst Type | Imidazole Derivative Class | Application Example | Reference |
| Organocatalyst | N-Heterocyclic Carbene (NHC) Precursors | Transesterification, Staudinger reaction | beilstein-journals.org |
| Homogeneous Catalyst | Imidazole-based ligands for transition metals | Cross-coupling reactions | mdpi.com |
| Heterogeneous Catalyst | Polymer-supported imidazole derivatives | Hydrolysis reactions | nih.govacs.org |
Advanced Materials Development
The versatile chemical nature of this compound and its derivatives allows for their incorporation into various advanced materials, including functional polymers, nanomaterials, and optical materials.
Functional Polymers and Nanomaterials
Imidazole derivatives are valuable monomers for the synthesis of functional polymers. The polymerization of imidazole-containing monomers can lead to materials with unique properties and applications in areas such as optoelectronics and drug delivery systems. researchgate.net For example, copolymers of methyl methacrylate (B99206) (MMA) and imidazole-based monomers have been synthesized. tandfonline.comtandfonline.com The resulting polymers often exhibit high thermal stability and specific optical properties. tandfonline.com
The synthesis of polymers with imidazole moieties can be achieved through various polymerization techniques, including anionic and photopolymerization. researchgate.nettandfonline.com The incorporation of the imidazole unit can introduce functionalities such as catalytic activity or the ability to coordinate with metal ions, leading to the formation of advanced hybrid materials. nih.gov The use of polymer-supported imidazole derivatives also extends to the creation of nanocatalysts, which combine the advantages of homogeneous and heterogeneous catalysis. nih.gov
Optical Materials and Dyes (e.g., for Solar Cells, Fluorescent Applications)
Derivatives of 2-phenyl-imidazole are extensively studied for their applications in optical materials and as dyes, particularly in the field of dye-sensitized solar cells (DSSCs). The imidazole ring can act as a π-bridge or as part of the donor or acceptor group in donor-π-acceptor (D-π-A) dyes.
The synthesis of imidazole-based dyes often involves the condensation of a 2-phenyl-imidazole derivative with other aromatic or heterocyclic moieties to create a conjugated system with desirable photophysical properties. mdpi.com These dyes can exhibit strong absorption in the visible region and suitable energy levels for efficient electron injection in DSSCs. The electronic and optical properties of these dyes can be fine-tuned by introducing different substituents on the phenyl and imidazole rings. acs.org
Furthermore, some imidazole derivatives exhibit interesting photoluminescent properties, including aggregation-induced emission (AIE) and mechanofluorochromism, making them promising candidates for use in sensors and smart materials.
| Application | Imidazole Derivative Type | Key Finding |
| Dye-Sensitized Solar Cells | 2-phenyl-imidazole based dyes | Efficient light harvesting and electron injection |
| Fluorescent Materials | 1-methyl-2-phenyl-5-(2-furyl)-imidazole | Study of electrophilic substitution on properties |
| Nonlinear Optical Materials | N-1-sulfonyl substituted 2-substituted benzimidazoles | Potential for high nonlinear optical response |
Agrochemical Intermediates and Modulators
The imidazole ring is a common scaffold in a variety of biologically active compounds, including those with applications in agriculture. While specific data on the agrochemical use of this compound is scarce, related imidazole derivatives have shown promise as antifungal agents.
For instance, a study on novel benzo mdpi.comacs.orgimidazo[1,2-d] beilstein-journals.orgtandfonline.commdpi.comtriazine derivatives, which are synthesized from imidazole precursors, demonstrated significant in vitro antifungal activity against several plant pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. This suggests that the imidazole core is a valuable pharmacophore for the development of new agricultural fungicides.
The synthesis of such derivatives often starts from substituted 2-phenyl-1H-imidazole-4-carbohydrazides, highlighting the role of these compounds as key intermediates in the preparation of more complex, biologically active molecules. mdpi.com The broad spectrum of biological activities associated with imidazole compounds, such as antibacterial, and antifungal properties, underscores their potential for the development of new agrochemical agents. mdpi.com
Q & A
Q. Validation :
- NMR/FTIR : Confirm functional groups (e.g., methylene C=CH₂ at ~1600 cm⁻¹ in IR; δ 5.2–5.8 ppm for vinyl protons in ¹H NMR) .
- X-ray crystallography : Refine structures using SHELX for bond lengths/angles and ORTEP-3 for graphical representation .
- HPLC/MS : Ensure purity (>98%) and molecular weight confirmation (e.g., m/z 200.2 for [M+H]⁺) .
Advanced Research: How can computational methods predict the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For example, B3LYP/6-31G(d) basis sets predict electron-rich regions at the methylene group, influencing nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model solubility and aggregation behavior .
- QSPR Models : Correlate substituent effects (e.g., phenyl vs. fluorophenyl) with bioactivity using regression analysis .
Table 1 : DFT-calculated properties of imidazole derivatives
| Property | This compound | 5-Fluoro Analog |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 3.8 |
| Dipole Moment (Debye) | 2.1 | 2.5 |
Basic Research: What spectroscopic techniques are critical for characterizing substituent effects in imidazole derivatives?
Answer:
- ¹³C NMR : Identify substitution patterns (e.g., phenyl C-1 at δ 125–130 ppm; methylene carbons at δ 110–120 ppm) .
- UV-Vis : Monitor conjugation effects (λmax ~270 nm for phenyl-imidazole systems) .
- Mass Fragmentation : Use high-resolution MS to distinguish between isomers (e.g., methyl vs. ethyl substituents) .
Advanced Research: How can contradictory bioactivity results for imidazole derivatives be resolved in time-dependent studies?
Answer:
- Longitudinal Analysis : Adopt a three-wave panel design (e.g., T1: synthesis, T2: 1-week assay, T3: 1-year stability testing) to assess short-term efficacy vs. long-term degradation .
- Mechanistic Mediation : Evaluate intermediate variables like "effort exertion" (e.g., catalytic turnover in enzyme inhibition) to explain diverging results .
- Resource Allocation Models : Apply CATS theory to quantify how prolonged stress (e.g., oxidative conditions) deactivates bioactive sites over time .
Basic Research: What safety protocols are recommended for handling this compound in lab settings?
Answer:
- PPE : Use nitrile gloves, goggles, and lab coats; avoid inhalation (LD50 >500 mg/kg in rodents) .
- Spill Management : Neutralize with activated charcoal or vermiculite; dispose via hazardous waste channels .
- Storage : Keep in amber vials at 2–8°C under nitrogen to prevent oxidation .
Advanced Research: How do steric and electronic factors influence regioselectivity in imidazole functionalization?
Answer:
- Steric Maps : Use X-ray data to identify hindered sites (e.g., 4-methyl group reduces accessibility for electrophiles at C-5) .
- Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., methyl) direct reactions to para positions, while electron-withdrawing groups (e.g., nitro) favor meta .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(OAc)₂ and SPhos ligand for C-2 functionalization .
Basic Research: What are the key challenges in crystallizing this compound, and how are they addressed?
Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to improve crystal growth; avoid DMF due to high boiling points .
- Twinned Data : Apply SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL .
- Thermal Motion : Use low-temperature (100 K) X-ray diffraction to reduce atomic displacement .
Advanced Research: How can enantioselective synthesis be achieved for chiral imidazole derivatives?
Answer:
- Chiral Auxiliaries : Employ Evans’ oxazolidinones or Oppolzer’s sultams during cyclization to induce asymmetry .
- Organocatalysis : Use proline derivatives (e.g., Jørgensen-Hayashi catalysts) for asymmetric Michael additions to imidazole cores .
- Kinetic Resolution : Leverage lipase enzymes (e.g., CAL-B) to separate racemic mixtures via ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


